N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide
Description
Chemical Identity and Nomenclature
This compound exists as a well-characterized chemical entity with the molecular formula C26H38N2O3S and a molecular weight of 458.7 grams per mole. The compound is registered in chemical databases under the Chemical Abstracts Service number 84955-29-3, providing a unique identifier for researchers and regulatory purposes. The International Union of Pure and Applied Chemistry systematic name reflects the complex stereochemistry inherent in this molecule, specifically indicating the 3beta hydroxyl configuration and the 17E geometry of the hydrazone linkage.
The nomenclature of this compound follows established conventions for steroidal derivatives, where the androstane backbone serves as the fundamental structural unit. The designation "3beta" indicates the specific stereochemical orientation of the hydroxyl group at carbon-3, while the "17E" configuration describes the geometric arrangement around the carbon-nitrogen double bond of the hydrazone functionality. The "8xi,9xi,14xi" nomenclature elements refer to unspecified stereochemical configurations at these positions, reflecting the complexity of the three-dimensional molecular architecture.
Alternative nomenclature systems have been employed to describe this compound, including the designation "17-p-Toluenesulfonylhydrazide (3beta,5alpha)-Androstan-3-ol". This alternative naming system emphasizes the p-toluenesulfonyl component of the molecule while maintaining reference to the androstan-3-ol structural foundation. The International Chemical Identifier key NEAZTFMKMHWEKU-TVNFLXEGSA-N provides a standardized digital representation of the molecular structure, facilitating computational chemistry applications and database searches.
Structural Classification as an Androstane Sulfonohydrazide
The structural architecture of this compound places it within the broad category of androstane derivatives, specifically as a member of the sulfonohydrazide subclass. Androstane itself represents a fundamental C19 steroidal hydrocarbon framework that serves as the biosynthetic precursor to numerous physiologically active compounds. The androstane core exists in two primary isomeric forms, 5alpha-androstane and 5beta-androstane, with this particular compound incorporating the 5alpha configuration as evidenced by its systematic nomenclature.
The sulfonohydrazide functional group represents a significant structural modification that distinguishes this compound from simple androstane derivatives. Hydrazones constitute a class of organic compounds characterized by the presence of the carbon-nitrogen double bond conjugated with the nitrogen-nitrogen single bond, creating a system with unique electronic properties. The incorporation of the sulfonyl group further enhances the chemical reactivity and potential biological activity of the molecule, as sulfonamide-containing compounds have demonstrated diverse pharmacological properties across multiple therapeutic areas.
The stereochemical complexity of this molecule extends beyond the basic androstane framework to encompass the specific geometric arrangement of the hydrazone linkage. The designation of 17E configuration indicates the trans arrangement of substituents around the carbon-nitrogen double bond, which can significantly influence the molecule's conformational preferences and intermolecular interactions. This geometric specificity becomes particularly important when considering the potential for hydrogen bonding interactions and the overall three-dimensional shape of the molecule.
| Structural Feature | Specification | Chemical Significance |
|---|---|---|
| Molecular Formula | C26H38N2O3S | Indicates presence of nitrogen, oxygen, and sulfur heteroatoms |
| Molecular Weight | 458.7 g/mol | Moderate molecular weight suitable for biological applications |
| Steroid Backbone | 5alpha-Androstane | Provides rigid, lipophilic framework |
| Hydroxyl Position | 3beta | Creates potential hydrogen bonding site |
| Hydrazone Geometry | 17E | Trans configuration affects molecular shape |
| Sulfonyl Substitution | 4-methylbenzene | Para-methyl substitution influences electronic properties |
Historical Development of Steroidal Hydrazones
The historical development of steroidal hydrazones traces its origins to the broader evolution of steroid chemistry and the recognition of hydrazones as versatile synthetic intermediates. Hydrazones were first systematically studied in the early 20th century, with researchers recognizing their potential as both synthetic intermediates and biologically active compounds. The combination of steroid frameworks with hydrazine derivatives emerged as chemists sought to modify the biological properties of natural steroids through strategic functional group introduction.
The development of steroidal hydrazones gained particular momentum with the recognition that these compounds could serve multiple synthetic purposes. The Wolff-Kishner reduction, discovered independently by N. Kishner in 1911 and Ludwig Wolff in 1912, demonstrated the utility of hydrazones as intermediates for converting carbonyl functionalities into methylene groups. This methodology proved particularly valuable in steroid chemistry, where selective reduction of ketone groups could generate diverse structural analogs with modified biological properties.
Research into steroidal hydrazones expanded significantly during the latter half of the 20th century as medicinal chemists recognized their potential as bioactive compounds rather than merely synthetic intermediates. Studies began to emerge demonstrating that certain steroidal hydrazines possessed intrinsic antimicrobial activity, independent of their utility as synthetic precursors. These findings prompted systematic investigations into structure-activity relationships within the steroidal hydrazone family, leading to the synthesis and evaluation of numerous derivatives.
The contemporary understanding of steroidal hydrazones has been shaped by advances in analytical techniques and computational chemistry methods. Modern researchers have employed sophisticated spectroscopic techniques to characterize the conformational preferences and intermolecular interactions of these compounds. X-ray crystallographic studies have revealed the three-dimensional structures of representative steroidal hydrazones, providing insights into their hydrogen bonding patterns and molecular packing arrangements.
Research Significance in Steroid Chemistry
The research significance of this compound extends across multiple domains of contemporary chemical research, reflecting the compound's unique position at the intersection of steroid chemistry and medicinal chemistry. Within the broader context of steroid chemistry, this compound represents an example of successful functional group modification that maintains the essential structural features of the androstane backbone while introducing new chemical reactivity through the sulfonohydrazide moiety.
Contemporary research has demonstrated that steroidal hydrazones possess diverse biological activities that extend far beyond their traditional role as synthetic intermediates. Antimicrobial activity represents one of the most extensively studied properties of these compounds, with numerous derivatives showing activity against both bacterial and fungal pathogens. The ability of steroidal hydrazones to penetrate cell membranes while maintaining specificity for microbial targets has made them attractive candidates for anti-infective drug development.
The structural complexity of this compound provides researchers with opportunities to investigate fundamental questions in chemical biology and drug design. The presence of multiple functional groups within a single molecule allows for systematic structure-activity relationship studies, where individual structural elements can be modified to assess their contributions to biological activity. This approach has proven particularly valuable in understanding how steroid backbone modifications influence membrane permeability, target selectivity, and metabolic stability.
Modern analytical techniques have enabled detailed characterization of the chemical behavior of steroidal sulfonohydrazides, revealing interesting features such as intramolecular hydrogen bonding patterns and conformational preferences. These studies have implications for drug design, as they provide insights into the three-dimensional shapes that these molecules adopt in solution and in biological environments. Understanding these conformational preferences becomes crucial when attempting to predict how these compounds might interact with biological targets.
| Research Domain | Significance | Current Applications |
|---|---|---|
| Antimicrobial Research | Moderate to good activity against various pathogens | Screening against resistant bacterial strains |
| Synthetic Methodology | Versatile intermediates for steroid modification | Development of new synthetic routes |
| Structural Biology | Complex three-dimensional architectures | X-ray crystallography and NMR studies |
| Medicinal Chemistry | Bridge between natural steroids and synthetic drugs | Structure-activity relationship investigations |
| Analytical Chemistry | Model compounds for spectroscopic techniques | Development of analytical methods |
Properties
IUPAC Name |
N-[(E)-[(3S,10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene]amino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3S/c1-17-4-7-20(8-5-17)32(30,31)28-27-24-11-10-22-21-9-6-18-16-19(29)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,18-19,21-23,28-29H,6,9-16H2,1-3H3/b27-24+/t18?,19-,21?,22?,23?,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZTFMKMHWEKU-TVNFLXEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3[C@@]2(CCC4C3CCC5[C@@]4(CC[C@@H](C5)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717927 | |
| Record name | N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84955-29-3 | |
| Record name | N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microbial Hydroxylation
Chemical Oxidation
Preparation of 4-Methylbenzenesulfonohydrazide
4-Methylbenzenesulfonohydrazide is synthesized via:
Sulfonylation of Hydrazine
-
Reaction :
-
Conditions : Hydrazine hydrate (2 eq) and p-toluenesulfonyl chloride (1 eq) in THF, 0°C to RT, 4 hours.
Hydrazone Formation via Condensation
Solvent-Free Mechanochemical Grinding
Solution-Phase Synthesis
Table 1: Comparison of Hydrazone Formation Methods
| Method | Solvent | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mechanochemical | None | 1 min | 95 | 98 |
| Solution (EtOH) | Ethanol | 4 hrs | 85 | 95 |
| Solution (CH₃CN) | Acetonitrile | 2 hrs | 88 | 96 |
Stereochemical and Configurational Analysis
NMR Spectroscopy
X-ray Crystallography
-
Single-crystal analysis of analogous hydrazones reveals a twisted "U" shape with dihedral angles of 77.6° between aromatic rings.
Purification and Characterization
Chromatography
Melting Point and MS
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The sulfonohydrazide group can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: 3-Ketoandrostan-17-ylidene-4-methylbenzene-1-sulfonohydrazide
Reduction: 3-Hydroxyandrostan-17-ylamine
Substitution: Various substituted sulfonohydrazides
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is studied for its potential as a steroid analog. It can be used to investigate the effects of steroid modifications on biological activity.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its steroid backbone suggests it could interact with steroid receptors, making it a candidate for drug development in areas such as hormone therapy and anti-inflammatory treatments.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical reactions due to its unique functional groups.
Mechanism of Action
The mechanism of action of N’-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as steroid receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to effects such as anti-inflammatory responses or hormonal regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
While specific data are unavailable, comparisons can be inferred:
- Hydrogen Bonding : The sulfonamide (-SO₂NH₂) and hydrazone (-NH-N=C-) groups enable intermolecular hydrogen bonding, akin to compounds in , which form 3D networks via O–H⋯O and N–H⋯O interactions. These interactions may enhance crystallinity and thermal stability .
- Planarity and Dihedral Angles: The dihedral angle between the androstane core and the 4-methylbenzene ring likely differs from non-steroidal analogs (e.g., 18.28° between benzene rings in ), affecting molecular packing and solubility .
Comparative Data Table
Biological Activity
N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a hydrazone linkage between a sulfonohydrazide moiety and a steroidal backbone derived from androstan-17-one. The molecular weight of this compound is approximately 458.66 g/mol. Its unique structure suggests potential interactions with biological targets, particularly in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O2S |
| Molecular Weight | 458.66 g/mol |
| CAS Number | 84955-29-3 |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds with hydrazone linkages exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on related hydrazide compounds demonstrated that they could induce cell cycle arrest and apoptosis in ovarian and colorectal cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Case Study: Cytotoxicity Evaluation
In a comparative study, this compound was tested against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 0.85 | Induction of ROS and apoptosis |
| SKOV-3 (Ovarian) | 0.75 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound exhibits potent anticancer activity comparable to other known chemotherapeutics.
The primary mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Cell Cycle Arrest : Prevents progression through the cell cycle, particularly at the G2/M checkpoint.
- Apoptosis Induction : Triggers programmed cell death pathways in malignant cells.
Synthesis and Evaluation
The synthesis of this compound involves a multi-step process that includes the formation of the hydrazone linkage under acidic conditions followed by purification through crystallization techniques. The biological evaluation typically involves both in vitro assays on various cancer cell lines and preliminary in vivo studies using xenograft models to assess efficacy and toxicity profiles.
Comparative Analysis with Other Compounds
A comparative analysis with other hydrazide-based compounds revealed that while many derivatives show promising activity, this compound stands out due to its favorable pharmacokinetic properties and lower toxicity profile in preliminary studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
